![molecular formula C13H16O4S B2586889 1-[3-(Methylsulfonyl)phenyl]cyclopentanecarboxylic Acid CAS No. 1891969-16-6](/img/structure/B2586889.png)
1-[3-(Methylsulfonyl)phenyl]cyclopentanecarboxylic Acid
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Description
1-[3-(Methylsulfonyl)phenyl]cyclopentanecarboxylic Acid (CAS# 1891969-16-6) is a research chemical . It has a molecular weight of 268.33 and a molecular formula of C13H16O4S . The IUPAC name for this compound is 1-(3-methylsulfonylphenyl)cyclopentane-1-carboxylic acid .
Molecular Structure Analysis
The compound has a complexity of 415 and a topological polar surface area of 79.8 . It has 18 heavy atoms, 4 hydrogen bond acceptors, and 1 hydrogen bond donor . The compound is canonicalized .Physical And Chemical Properties Analysis
The compound has a rotatable bond count of 3 . The exact mass and the monoisotopic mass of the compound are both 268.07693016 . The compound has a formal charge of 0 . The XLogP3 of the compound is 2.1 .Scientific Research Applications
a. Anti-Inflammatory Agents: The compound’s cyclopentane ring and sulfonyl group suggest anti-inflammatory properties. Scientists investigate derivatives of this acid to develop new anti-inflammatory drugs.
b. Analgesics: Given its structural features, 1-[3-(Methylsulfonyl)phenyl]cyclopentanecarboxylic Acid derivatives may act as analgesics. Researchers study modifications to enhance pain-relieving effects.
Organic Synthesis
1-[3-(Methylsulfonyl)phenyl]cyclopentanecarboxylic Acid is a versatile building block for organic synthesis. Its reactivity allows for the creation of diverse compounds:
a. Isoxazole and Isoxazoline Derivatives: Researchers use this acid to prepare precursors needed for solid-phase synthesis of isoxazole and isoxazoline derivatives .
properties
IUPAC Name |
1-(3-methylsulfonylphenyl)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4S/c1-18(16,17)11-6-4-5-10(9-11)13(12(14)15)7-2-3-8-13/h4-6,9H,2-3,7-8H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDBWPAYYIYORE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2(CCCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Methylsulfonyl)phenyl]cyclopentanecarboxylic Acid |
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